molecular formula C8H10N4 B13435083 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B13435083
M. Wt: 162.19 g/mol
InChI Key: KSWPLFNCSCNVKY-UHFFFAOYSA-N
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Description

This bicyclic heterocyclic compound features a pyrazolo[4,3-c]pyridine core with a methyl group at position 2 and a cyano substituent at position 2. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol . It is primarily used in pharmaceutical and materials science research, though specific applications are proprietary or under investigation. The hydrochloride salt form (CAS 1260902-04-2) is also available .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H10N4/c1-12-8(4-9)6-5-10-3-2-7(6)11-12/h10H,2-3,5H2,1H3

InChI Key

KSWPLFNCSCNVKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCCC2=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-oxopiperidine-3-carbonitrile with hydrazine derivatives under acidic conditions. This reaction leads to the formation of the pyrazole ring, which is then fused with the pyridine ring to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and inhibition of cell proliferation .

Comparison with Similar Compounds

Core Pyrazolo-Pyridine Derivatives

The pyrazolo-pyridine scaffold is versatile; substituents and ring saturation influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents CAS Number Key Features Reference
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile Methyl (C2), cyano (C3) 1260902-04-2 (HCl salt) Fully saturated pyridine ring; compact structure
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile Ethyl (C2), cyano (C3) 1780845-79-5 Increased lipophilicity due to ethyl group
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile Cyclopropylmethyl (C2), cyano (C3) 2098022-61-6 Enhanced steric bulk; potential metabolic stability
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Sulfonamido (C3), hydroxyethyl (C2) N/A Anticancer activity; 3D hydrogen-bonding network

Key Structural Insights :

  • Substituent Effects : Methyl and ethyl groups enhance lipophilicity, while cyclopropylmethyl improves metabolic stability in sulfonamide derivatives .

Physicochemical Properties

Comparative Physicochemical Data

Property 2-Methyl Derivative 2-Ethyl Derivative Cyclopropylmethyl Derivative Pyrazolo[3,4-b]pyridine (PP-1)
Molecular Weight 202.26 g/mol 216.29 g/mol 244.32 g/mol 313.18 g/mol
Formula C₁₁H₁₄N₄ C₁₂H₁₆N₄ C₁₃H₁₆N₄ C₁₄H₁₂BrN₃O
Purity ≥95% N/A ≥95% N/A
Key Functional Groups Cyano, methyl Cyano, ethyl Cyano, cyclopropylmethyl Bromophenyl, oxo, cyano

Notable Trends:

  • Lipophilicity : Ethyl and cyclopropylmethyl substituents increase logP values compared to the methyl analog, influencing membrane permeability .

Pharmacological Activity

  • Anticancer Potential: The sulfonamido-hydroxyethyl analog (CAS N/A) demonstrated kinase inhibition via π-stacking and hydrogen-bond interactions in crystallographic studies .
  • Metabolic Stability : Cyclopropylmethyl-substituted derivatives are optimized for prolonged half-life in sulfonamide-based drug candidates .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for various pharmacological properties. The following sections will detail its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 136.16 g/mol
  • CAS Number : 1260902-04-2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Anticancer Activity : Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit the growth of HeLa and A375 human tumor cells by inducing apoptosis and cell cycle arrest .
  • Cyclic Nucleotide Phosphodiesterase Inhibition : Some studies suggest that this compound may act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, potentially enhancing therapeutic effects in cardiovascular diseases .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in HeLa and A375 cells
PDE InhibitionIncreases cyclic nucleotide levels
NeuroprotectionReduces oxidative stress in neurodegenerative models

Detailed Research Findings

  • Antiproliferative Studies :
    • A study demonstrated that a derivative of this compound exhibited IC₅₀ values in the micromolar range against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
  • PDE Inhibition Mechanism :
    • The compound was shown to selectively inhibit specific isoforms of PDEs. This selectivity is crucial for developing drugs with fewer side effects by targeting specific pathways involved in disease processes .
  • Neuroprotective Mechanisms :
    • In vitro studies indicated that the compound could mitigate neuronal cell death induced by excitotoxicity. This effect was linked to the modulation of inflammatory cytokines and reduction of reactive oxygen species (ROS) production .

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